molecular formula C12H18O4 B1409335 Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester CAS No. 1113001-76-5

Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester

Cat. No.: B1409335
CAS No.: 1113001-76-5
M. Wt: 226.27 g/mol
InChI Key: KRVGWJDDWNGIED-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological targets, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Biological Activity

Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and implications in drug design.

Overview of the Compound

The compound features a bicyclo[1.1.1]pentane core, which is characterized by its rigid and strained structure. This rigidity can enhance the stability and bioavailability of drugs designed using this scaffold. The presence of functional groups such as carboxylic acid and ester further contributes to its reactivity and potential biological applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Diels-Alder Reaction : This cycloaddition reaction is essential for constructing the bicyclic framework.
  • Functional Group Transformations : Subsequent reactions include oxidation, esterification, and formylation to introduce the desired functional groups.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives. One significant study demonstrated that compounds containing this bicyclic structure can act as mimetics for lipoxin A4 (LXA4), a key mediator in inflammation resolution. The synthesized BCP-containing synthetic lipoxin A4 mimetics showed high anti-inflammatory activity by significantly reducing lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% .

The mechanism by which bicyclo[1.1.1]pentane derivatives exert their biological effects often involves:

  • Target Binding : The rigid structure allows these compounds to bind effectively to specific molecular targets, such as enzymes or receptors.
  • Modulation of Signaling Pathways : By mimicking natural signaling molecules, these compounds can modulate inflammatory responses and other biological processes.

Comparative Analysis

A comparison with similar compounds reveals the unique properties of bicyclo[1.1.1]pentane derivatives:

Compound TypeKey FeaturesBiological Activity
Bicyclo[1.1.1]pentane-1-acetic acidRigid structureAnti-inflammatory
Bicyclo[2.2.2]octane derivativesLess rigidVariable activity
Aromatic compoundsPlanar structureOften metabolically unstable

The incorporation of the bicyclo[1.1.1]pentane core can enhance metabolic stability compared to traditional aromatic structures .

Study on Inflammatory Response Modulation

In a recent study focusing on the synthesis and biological evaluation of BCP-containing lipoxin A4 mimetics, researchers synthesized several analogs and tested their efficacy in modulating inflammatory responses in vitro. The results indicated that one specific analog exhibited an IC50 in the picomolar range, demonstrating potent anti-inflammatory effects .

ADME Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) studies have shown that bicyclo[1.1.1]pentane derivatives possess favorable pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents .

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-10(2,3)16-8(13)4-11-5-12(6-11,7-11)9(14)15/h4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGWJDDWNGIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester
Reactant of Route 3
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Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester
Reactant of Route 4
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester
Reactant of Route 5
Reactant of Route 5
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester
Reactant of Route 6
Bicyclo[1.1.1]pentane-1-acetic acid, 3-carboxy-, 1-(1,1-dimethylethyl) ester

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